N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3S/c22-14-5-3-4-13(10-14)12-28-21-26-19-7-2-1-6-16(19)20(27-21)25-15-8-9-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEKSBQNDBQRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with commercially available quinazoline derivatives.
- Reagents : Common reagents include fluorinated phenols and thiols to introduce the desired functional groups.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Biological Activities
N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine has demonstrated various biological activities that make it a candidate for further research.
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Tested Pathogens : It has shown activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro tests revealed that modifications in the quinazoline structure can enhance antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Potential Applications
The diverse biological activities suggest several potential applications for this compound:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
- Pharmaceutical Development : As a scaffold for designing novel therapeutics targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The structural uniqueness of the target compound lies in its fluorine-rich substituents. Key comparisons include:
- N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) : Features a 4-methoxyphenyl group and nitro substitution. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing fluorine atoms in the target compound, which may alter binding affinity in biological targets .
- 2-(Morpholinyl)-N-phenylquinazolin-4-amine derivatives : The morpholinyl group improves solubility through hydrogen bonding, whereas the target’s benzylsulfanyl group may prioritize hydrophobic interactions .
Tabulated Comparison of Key Analogs
Biological Activity
N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many quinazoline compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Some derivatives show significant activity against pathogenic bacteria and fungi.
- Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. The compound has shown effectiveness against multiple cancer cell lines, including breast and prostate cancer cells.
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that the compound significantly inhibited cell proliferation in PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The IC50 values were determined to be as follows:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This mechanism is crucial for its effectiveness as a potential chemotherapeutic agent.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other quinazoline derivatives:
| Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Quinazolinone A1 | Moderate | High | Moderate |
| Quinazolinone A2 | High | Low | High |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable solubility and stability characteristics. However, further research is needed to assess its toxicity profile and long-term effects.
Q & A
Basic Research Question
- and NMR : Confirm substituent positions and fluorine integration. For example, the 3,4-difluorophenyl group shows distinct splitting patterns in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calc. for : 413.09 g/mol).
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using a C18 column with acetonitrile/water gradients .
How can researchers investigate the structure-activity relationships (SAR) of this quinazoline derivative?
Advanced Research Question
- 3D-QSAR Modeling : Build a computational model using analogs (e.g., morpholine-substituted quinazolines ) to correlate substituent electronic properties (e.g., fluorine electronegativity) with biological activity.
- Targeted Modifications :
- Replace the 3-fluorobenzylthio group with other thioethers (e.g., 4-fluorobenzyl) to study steric effects.
- Introduce electron-withdrawing groups (e.g., -CF) on the difluorophenyl ring to enhance kinase binding .
- In Silico Docking : Use Autodock Vina to predict binding modes with EGFR/HER2 kinases, referencing Lapatinib’s crystal structure (PDB: 1XKK) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Purity Verification : Re-test compound batches using LC-MS to rule out degradation products (e.g., sulfoxide formation from thioether oxidation) .
- Cellular Context : Compare activity across cell lines with varying EGFR/HER2 expression levels (e.g., MDA-MB-231 vs. SK-BR-3) .
What in vitro assays are suitable for initial biological screening?
Basic Research Question
- Kinase Inhibition Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of EGFR, HER2, and related kinases (IC determination) .
- Cell Viability Assays : Treat cancer cell lines (e.g., A549, MCF-7) with 0.1–10 µM compound for 72 hours and measure viability via MTT or CellTiter-Glo® .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates.
What computational methods predict the compound’s binding mode with kinase targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding stability using GROMACS, focusing on hydrogen bonds between the quinazoline core and kinase hinge region (e.g., MET769 in EGFR) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorine-substituted analogs .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic benzylthio group) using Schrödinger’s Phase .
How can researchers ensure compound stability during storage?
Basic Research Question
- Storage Conditions : Store at -20°C in amber vials under argon to prevent thioether oxidation .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., sulfoxide peaks at ~4.5 min retention time).
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO immediately before use .
What strategies optimize bioavailability and pharmacokinetics for in vivo studies?
Advanced Research Question
- Prodrug Design : Convert the amine group to a phosphate ester for enhanced solubility .
- Formulation : Use cyclodextrin-based carriers (e.g., sulfobutyl ether-β-cyclodextrin) to improve aqueous solubility.
- PK/PD Modeling : Conduct preliminary studies in rodents to estimate clearance rates and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
